Ambazone
Overview
Description
Mechanism of Action
Target of Action
Ambazone is an antimicrobial and antitumor agent . It appears to interfere with the membrane-bound nucleotide system .
Mode of Action
This compound’s mode of action has been studied extensively . It appears to increase the intracellular concentration of cAMP in leukemia cells and macrophages . This potentially contributes to its antineoplastic activity .
Biochemical Pathways
It is suggested that the increase in intracellular camp concentration could affect various cellular processes, including cell proliferation and apoptosis .
Pharmacokinetics
It is known that this compound has a partial absorption after oral administration, which leads to poor bioavailability . Efforts have been made to improve its bioavailability through the development of different solid forms and salts .
Result of Action
This compound exhibits antimicrobial and antitumor activities . It shows bacteriostatic action on hemolytic streptococcus, Streptococcus pneumoniae, and viridans streptococci . In addition, it has been identified as an antineoplastic agent, with activity demonstrated in leukemia and melanoma .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the formation of different solid forms and salts can affect its solubility and hence its bioavailability . Moreover, the presence of transitional metals such as copper or zinc, which are associated with the active sites of enzymes or proteins, could potentially influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Ambazone interacts with various enzymes and proteins. It has been shown to have antibacterial activity, similar to that of sulfamides . The compound has also been identified as an antineoplastic agent . The antineoplastic effect of this compound is apparently mediated by the immune system .
Cellular Effects
This compound has a partial absorption after oral administration, which leads to poor bioavailability . It lacks mutagenic activity and a large number of the usual adverse reactions of anticancer drugs . This makes this compound an efficient antimicrobial drug .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. For instance, metal complexes of Zn(II), Fe(III), and Cu(II) containing this compound as a ligand have been synthesized . These coordination compounds were characterized by thin-layer chromatography, FT-IR spectroscopy, elemental analysis, and thermal behavior .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. The decomposition process of this compound complexes is a multistage one . The non-isothermal experiments were carried out in a dynamic air atmosphere at a heating rate β = 10 °C min −1 from ambient temperature, up to 500 °C .
Dosage Effects in Animal Models
The therapeutic properties of this compound were studied in lab rats and the therapeutic dose was determined to be 60–125 mg/kg of body weight . This compound possesses anti-septic properties shown by its increased activity against gram-positive cocci .
Metabolic Pathways
It is known that this compound has a partial absorption after oral administration .
Transport and Distribution
It is known that this compound has a partial absorption after oral administration .
Subcellular Localization
It is known that this compound has a partial absorption after oral administration .
Preparation Methods
Ambazone can be synthesized through a two-step synthetic method involving the reaction of 1,4-benzoquinone with aminoguanidine and thiosemicarbazide . The reaction conditions typically involve:
Step 1: Reacting 1,4-benzoquinone with aminoguanidine to form an intermediate.
Step 2: Reacting the intermediate with thiosemicarbazide to yield this compound.
Obtaining a pharmaceutical-grade material is challenging due to the high amounts of by-products, synthetic intermediates, and decomposition products . Industrial production methods often involve solid-based crystallization or grinding to achieve the desired purity .
Chemical Reactions Analysis
Ambazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ambazone has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Ambazone can be compared with other similar compounds, such as:
Thiosemicarbazones: This compound belongs to the class of thiosemicarbazones, which are known for their antimicrobial and antitumor properties.
Metal Complexes: This compound forms metal complexes with Zn(II), Fe(III), and Cu(II), which have been studied for their potential therapeutic applications.
This compound’s uniqueness lies in its dual action as both an antiseptic and an antitumor agent, making it a versatile compound in scientific research and medical applications .
Properties
IUPAC Name |
[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminothiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N7S/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16/h1-4,12H,(H2,11,16)(H4,9,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZIOUQAFBXNHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C(N)N)N=NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046407 | |
Record name | Ambazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
539-21-9 | |
Record name | Ambazone [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13697 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ambazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ambazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMBAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYK4592A3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ambazone?
A1: While the exact mechanism of action remains partially elusive, research suggests that this compound's antineoplastic activity may stem from its interaction with cell membranes and potential DNA binding properties. [] It displays cationic properties, allowing interaction with negatively charged phospholipid components of cell membranes. This interaction can disrupt membrane fluidity and function, potentially impacting crucial cellular processes like signal transduction and proliferation, particularly in cancer cells. []
Q2: Does this compound exhibit selectivity towards specific cell types?
A2: While this compound demonstrates efficacy against leukemia cell lines like P388 [, , , , ], it also impacts healthy lymphocytes by inhibiting phytomitogen-induced DNA synthesis. [, ] This suggests a broader cytotoxic effect rather than targeted selectivity. Further research is crucial to identify potential mechanisms for enhancing its selectivity towards cancerous cells.
Q3: What is the molecular formula and weight of this compound?
A3: this compound (1,4-benzoquinone-guanylhydrazone-thiosemicarbazone) has the molecular formula C8H11N7S and a molecular weight of 253.3 g/mol.
Q4: What spectroscopic techniques are useful for characterizing this compound?
A4: Researchers have employed various spectroscopic methods to characterize this compound, including Fourier Transform Infrared Spectroscopy (FTIR) [, , , ], X-ray Photoelectron Spectroscopy (XPS) [], Raman spectroscopy [], 13C-NMR spectroscopy [], and UV-Vis spectroscopy. [, ] These techniques provide insights into the compound's structure, functional groups, and potential interactions.
Q5: How does this compound's stability change in different environments?
A5: this compound exists in different forms, including a monohydrate and anhydrous form. The monohydrate undergoes reversible transformation to the anhydrous form depending on temperature and relative humidity. [] This highlights the importance of controlled storage conditions to maintain stability.
Q6: What other salts of this compound have been investigated for improved properties?
A6: Apart from the acetate salt, researchers have prepared and characterized salts of this compound with various acids, including glutamate [], p-aminobenzoic acid [, ], nicotinic acid [], niflumic acid [], and lipoic acid. [] These salts often exhibit altered physicochemical properties, potentially impacting solubility, stability, and bioavailability.
Q7: How is this compound eliminated from the body?
A7: this compound is primarily eliminated through renal excretion, as evidenced by studies in rats. [] This suggests that individuals with renal impairment may require dose adjustments or closer monitoring.
Q8: Does the presence of a tumor affect this compound's distribution?
A8: Research in mice bearing leukemia P388 tumors observed altered this compound distribution compared to healthy controls. [] Notably, higher drug levels were found in the liver, kidneys, and thymus of tumor-bearing mice, whereas lower levels were detected in the spleen and whole blood. These findings highlight the potential impact of tumor burden on drug pharmacokinetics.
Q9: What in vitro models have been used to study this compound's activity?
A9: Researchers have utilized various cell-based assays to investigate this compound's activity, including:
- Lymphocyte Proliferation Assays: These assess the impact on DNA synthesis and proliferation of lymphocytes stimulated with mitogens like Concanavalin A or phytohemagglutinin (PHA). [, ]
- Tumor Cell Lines: Leukemia cell lines like P388 have been extensively used to evaluate this compound's antiproliferative and cytotoxic effects. [, , , , ]
Q10: Which animal models have been employed to study this compound's efficacy?
A10: Murine models, particularly mice bearing leukemia P388, have been instrumental in investigating this compound's in vivo efficacy. [, , , , ] Additionally, researchers have used mice bearing melanoma B16 tumors to explore the drug's tissue distribution in the presence of a solid tumor. []
Q11: Are there strategies to enhance this compound's delivery to specific tissues?
A11: While the research primarily focuses on conventional administration routes, exploring targeted drug delivery approaches, such as nanoparticle-based systems or antibody-drug conjugates, could potentially enhance this compound's efficacy and safety profile.
Q12: What analytical methods are used for quantifying this compound?
A12: Researchers have employed various analytical techniques for quantifying this compound in different matrices:
- Spectrophotometry: Utilizes the compound's characteristic UV-Vis absorbance properties for quantification. [, ]
- Voltammetry: Electrochemical methods like square wave adsorptive stripping voltammetry (SWAdSV) allow for sensitive and selective detection of this compound in complex matrices like urine. []
- Radiolabeling: Studies utilizing 14C-labeled this compound enable tracking its absorption, distribution, metabolism, and excretion in animal models. [, ]
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